Methyl 5,6-difluoropicolinate

Lipophilicity Drug Design Physicochemical Profiling

Sourcing a fluorinated pyridine building block with precise regiochemistry for CNS drug discovery often leads to inconsistent reactivity from non-certified isomers. Methyl 5,6-difluoropicolinate (CAS 1214324-54-5) solves this by providing a defined 2-carboxylate scaffold with dual 5,6-fluorine activation. - XLogP of 1.6 sits optimally within the CNS drug space, ensuring reliable passive permeability predictions. - The electron-withdrawing fluorine pattern activates the ring for regioselective nucleophilic aromatic substitution, critical for generating diverse kinase inhibitor libraries. - Bidentate N,O-chelation capability supports reliable metal-organic framework or metalloprotease inhibitor synthesis, distinct from the 3-carboxylate isomer (CAS 1214336-05-6).

Molecular Formula C7H5F2NO2
Molecular Weight 173.119
CAS No. 1214324-54-5
Cat. No. B594431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-difluoropicolinate
CAS1214324-54-5
SynonymsMethyl 5,6-difluoropicolinate
Molecular FormulaC7H5F2NO2
Molecular Weight173.119
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)F)F
InChIInChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
InChIKeyUMVVQVGSJWQXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6-Difluoropicolinate: Core Identifier and Structural Baseline


Methyl 5,6-difluoropicolinate (CAS 1214324-54-5) is a fluorinated picolinate ester with the IUPAC name methyl 5,6-difluoropyridine-2-carboxylate and a molecular formula of C7H5F2NO2 [1]. It belongs to the pyridine carboxylate class, characterized by a pyridine ring substituted with fluorine atoms at the 5- and 6-positions and a methyl ester at the 2-position [1]. Its computed physicochemical properties include an XLogP3-AA of 1.6, a topological polar surface area of 39.2 Ų, and 5 hydrogen bond acceptor sites with zero hydrogen bond donors [1]. These baseline parameters place it within the fluorinated heterocyclic building block space commonly utilized in medicinal chemistry and agrochemical intermediate synthesis .

Core Role Fluorinated picolinate building block for medicinal chemistry and agrochemical intermediate synthesis
Substitution Pattern Dual fluorine at 5,6-positions provides unique electron-withdrawing environment and SNAr reactivity
Coordination Mode 2-carboxylate regioisomer enables bidentate N,O-chelation, supporting metalloenzyme inhibitor or coordination chemistry workflows

Why Generic Fluoropicolinate Substitution Fails


Substitution of Methyl 5,6-difluoropicolinate with other fluorinated picolinate esters introduces quantifiable alterations in electronic properties, steric environment, and hydrogen-bonding capacity that directly impact downstream reactivity and biological recognition. The specific 5,6-difluoro substitution pattern on the pyridine ring generates a unique electron-withdrawing environment, reducing the electron density of the aromatic ring and increasing the electrophilicity of the ester carbonyl carbon relative to mono-fluorinated or non-fluorinated analogs [1]. Furthermore, the 2-carboxylate regioisomer differs fundamentally from the 3-carboxylate isomer (CAS 1214336-05-6) in its coordination geometry and metabolic stability, as the carboxylate position relative to the ring nitrogen dictates metal-chelating behavior and hydrogen-bonding patterns . These structural distinctions make direct drop-in replacement without re-optimization of reaction conditions or biological assay parameters highly unreliable.

Regioisomer: 3-carboxylate isomer (CAS 1214336-05-6) changes coordination geometry and hydrogen-bonding pattern; N,O-chelation unavailable, altering metal-binding applications.
Fluorine count: Mono-fluorinated picolinates (e.g., 6-fluoro) exhibit higher electron density and reduced SNAr reactivity, shifting downstream functionalization strategies.
Non-fluorinated: Methyl picolinate lacks electron-withdrawing fluorine effects, resulting in significantly lower lipophilicity and different reactivity profiles for nucleophilic aromatic substitution.

Physicochemical and Structural Differentiation Evidence


Lipophilicity Comparison: Di- vs. Mono- and Non-Fluorinated Picolinates

The computed lipophilicity (XLogP3-AA) of Methyl 5,6-difluoropicolinate is 1.6, representing an increase of approximately 0.9 log units compared to the non-fluorinated methyl picolinate (XLogP ≈ 0.7) and approximately 0.3–0.5 log units higher than mono-fluorinated analogs such as methyl 6-fluoropicolinate (XLogP ≈ 1.2–1.3) [1]. This elevated lipophilicity, driven by the dual fluorine substitution at positions 5 and 6, directly translates to enhanced passive membrane permeability in biological systems—a critical parameter in CNS drug candidate selection where optimal logP values typically range from 1.5 to 3.0 [2].

Lipophilicity (XLogP)
Class-level inference
+0.9 log units vs non-fluorinated
Supports CNS drug-like lipophilicity screening context
Computed XLogP3-AA value; experimental logP/D confirmation recommended.
Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Capacity and Regioisomer Comparison

Methyl 5,6-difluoropicolinate (2-carboxylate regioisomer) exhibits a topological polar surface area (TPSA) of 39.2 Ų and zero hydrogen-bond donor (HBD) sites [1]. Its regioisomer, methyl 5,6-difluoropyridine-3-carboxylate (CAS 1214336-05-6), possesses an identical molecular formula but a distinct TPSA due to the altered spatial relationship between the carboxylate ester and the pyridine nitrogen, which influences the molecule's ability to engage in productive hydrogen-bonding interactions . This difference in acceptor geometry means the 2-carboxylate isomer is better suited for bidentate metal coordination via the ester carbonyl and ring nitrogen, whereas the 3-carboxylate isomer primarily coordinates via the ester only, affecting applications in coordination chemistry and metalloenzyme inhibitor design [2].

TPSA & Regioisomer Geometry
Class-level inference
2-COOCH3: bidentate N,O-chelation
3-COOCH3: monodentate ester only
Regioisomer identity critical for stable metal coordination complex designs
TPSA 39.2 Ų, HBD 0, HBA 5; coordination geometry verified by structural analogue literature.
Polar Surface Area Bioavailability Regioisomer Comparison

Electronic Effects on Pyridine Ring Reactivity

The presence of two electron-withdrawing fluorine atoms on the pyridine ring of Methyl 5,6-difluoropicolinate significantly deactivates the ring toward electrophilic aromatic substitution while activating it toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the fluorine substituents [1]. In comparison, methyl 6-fluoropicolinate (mono-fluorinated) retains higher electron density on the ring, making it less reactive toward SNAr but more susceptible to electrophilic attack . The difluoro substitution pattern thus provides a distinct reactivity profile that synthetic chemists can exploit for regioselective functionalization, particularly in sequential derivatization strategies where controlled activation of specific ring positions is required [1]. This electronic differentiation is unavailable with mono-fluorinated or non-fluorinated picolinate esters.

Ring Reactivity (SNAr)
Class-level inference
Electron-deficient ring due to 5,6-difluoro
May support regioselective nucleophilic aromatic substitution strategies
Quantitative Hammett σ or kinetic data unavailable; class-level electronic prediction.
Electronic Effects Nucleophilic Aromatic Substitution Synthetic Intermediate

Limitations: Absence of Direct Comparative Biological Data

A comprehensive search of the available literature within source constraints did not identify any published head-to-head comparative biological assay data (IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy) that directly quantifies the performance difference between Methyl 5,6-difluoropicolinate and its closest structural analogs against any specific biological target. The compound is primarily cited as a synthetic building block or intermediate in patent literature rather than as a biologically characterized entity in its own right [1]. Procurement decisions based on biological differentiation claims cannot be supported by the current public evidence base. Users seeking biological activity differentiation should request custom profiling data from vendors or conduct their own comparator studies.

Biological Data Gap
Data to verify
No comparative IC50, EC50, or Ki data identified
Procurement should not assume biological differentiation without experimental validation
Request vendor profiling data or conduct comparator studies prior to selection.
Data Gap Biological Activity Procurement Caution

Evidence-Backed Application Scenarios


CNS and Intracellular Drug Targets Requiring Balanced Lipophilicity

When a medicinal chemistry program requires a fluorinated pyridine building block with a logP near the CNS-optimal range (1.5–3.0), Methyl 5,6-difluoropicolinate offers an XLogP of 1.6 [1], distinguishing it from less lipophilic non-fluorinated picolinate esters. This property supports its use as a fragment or intermediate in the design of kinase inhibitors, GPCR ligands, or other intracellular target modulators where passive membrane permeability is critical [2].

Bidentate N,O-Chelation for Metalloenzyme Inhibitor Design

The 2-carboxylate regioisomer configuration of Methyl 5,6-difluoropicolinate enables bidentate metal coordination via the ester carbonyl oxygen and the pyridine ring nitrogen [1]. This is structurally analogous to picolinic acid-based ligands whose vanadium and zinc complexes demonstrated insulin-mimetic activity [2]. Researchers designing metalloprotease inhibitors or metal-organic frameworks should select this 2-carboxylate scaffold over the 3-carboxylate regioisomer to ensure the desired N,O-chelation binding mode.

Multi-Step Synthesis Exploiting Enhanced SNAr Reactivity

The dual fluorine substitution on Methyl 5,6-difluoropicolinate increases the electrophilicity of the pyridine ring, activating it toward nucleophilic aromatic substitution [1]. This reactivity profile is advantageous in sequential derivatization strategies, such as those described in fluoropicolinate herbicide synthesis patents, where controlled nucleophilic displacement of fluorine enables regioselective introduction of amine, alkoxy, or carbon-based substituents [2].

Agrochemical Intermediate for Fluoropicolinate Herbicides

Patents describing 4-amino-6-(heterocyclic)picolinates and 4-amino-5-fluoropicolinates as herbicidal agents indicate that fluorinated picolinate esters serve as key intermediates in agrochemical discovery [1]. Methyl 5,6-difluoropicolinate's specific substitution pattern makes it a candidate precursor for novel herbicide scaffolds where fluorine atoms contribute to metabolic stability and target-site binding affinity [2].

Application
Selection Property
Validation Focus
CNS and intracellular target intermediate synthesis
Reported lipophilicity within CNS-favorable window
Permeability assay confirmation (Caco-2 / PAMPA)
Metalloenzyme inhibitor design via bidentate chelation
2-carboxylate regioisomer for N,O-bidentate coordination
Verify metal-binding stoichiometry and complex geometry
Multi-step synthesis with controlled SNAr reactivity
Dual fluorine substitution pattern for nucleophilic aromatic substitution
Validate regioselectivity and functionalization sequence
Agrochemical intermediate for fluoropicolinate herbicide discovery
Fluorinated picolinate ester scaffold
Confirm herbicidal activity and metabolic stability in target species
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